molecular formula C19H12Br4O4 B1671490 Epigenetic Multiple Ligand CAS No. 1020399-52-3

Epigenetic Multiple Ligand

Numéro de catalogue B1671490
Numéro CAS: 1020399-52-3
Poids moléculaire: 623.9 g/mol
Clé InChI: JEDNMNJCJIIYJR-NJDSBKIZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Epigenetic Multiple Ligands are compounds that can modulate multiple epigenetic targets simultaneously . They are designed to inhibit substrates processing by several chromatin-associated enzymes . These ligands are structurally related to some Histone Acetyltransferase (HAT) and/or Sirtuin (SIRT) modulators .


Synthesis Analysis

Epigenetic Multiple Ligands were prepared as simplified analogues of AMI-5 (eosin), a reported inhibitor of both protein arginine and histone lysine methyltransferases (PRMTs and HKMTs) . The compounds bear two ortho-bromo- and ortho, ortho-dibromophenol moieties linked through a saturated/unsaturated, linear/ (poly)cyclic spacer .


Molecular Structure Analysis

The molecular structure of Epigenetic Multiple Ligand involves two ortho-bromo- and ortho, ortho-dibromophenol moieties linked through a saturated/unsaturated, linear/ (poly)cyclic spacer . The exact chemical formula is C19H12Br4O4 .


Chemical Reactions Analysis

Epigenetic Multiple Ligands were tested against a panel of PRMTs (RmtA, PRMT1, and CARM1) and against human SET7 (a HKMT), using histone and nonhistone proteins as a substrate . They were also screened against HAT and SIRTs .


Physical And Chemical Properties Analysis

The Epigenetic Multiple Ligand is a solid compound with a molecular weight of 623.91 . More detailed physical and chemical properties might not be readily available.

Applications De Recherche Scientifique

Cancer Therapy

Epigenetic Multiple Ligands: have shown great promise in the field of cancer therapy. They are used to target specific epigenetic modifications that are often dysregulated in cancer cells. For instance, they can inhibit enzymes like DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), which are involved in gene silencing and can contribute to tumor progression . By modulating these epigenetic marks, these ligands can reactivate tumor suppressor genes and induce cancer cell death.

Drug Discovery and Development

In drug discovery, Epigenetic Multiple Ligands serve as a tool for identifying new therapeutic targets. The use of graph neural network-based feature extraction has been proposed to predict multiple epigenetic targets, thus aiding in the discovery of novel drugs with higher accuracy . This approach can significantly reduce the time and cost associated with traditional drug development processes.

Biomarker Identification

The study of epigenetic modifications can lead to the identification of biomarkers for various diseases. For example, methylation of E-cadherin (E-CAD) has been associated with disease progression in multiple myeloma, suggesting its potential as a biomarker for evaluating disease progression . Epigenetic Multiple Ligands can be used to study these modifications more closely, providing valuable insights into disease mechanisms.

Understanding Tumor Genesis and Development

Epigenetic Multiple Ligands help in understanding the complex processes of tumor genesis and development. By studying the effects of these ligands on gene expression, researchers can gain a deeper understanding of how epigenetic changes contribute to the initiation and progression of tumors .

Epigenetic Cancer Therapy

The reprogramming of the cancer epigenome landscape is a promising strategy for cancer therapy. Epigenetic Multiple Ligands can target specific epigenetic proteins, improving the mechanistic understanding of epigenetic regulation in cancer. This can lead to the development of more effective treatments and may also help in reversing drug resistance .

Targeted Protein Degradation

Epigenetic Multiple Ligands: are also being explored in the context of targeted protein degradation. Proteolytic targeted chimeras (PROTACs) that utilize these ligands can selectively degrade epigenetic proteins via the ubiquitin-proteasome system. This approach has the potential to create more selective and potent therapeutic options for cancer treatment .

Orientations Futures

The development of ligands that can modulate multiple epigenetic targets simultaneously is still in its infancy . Future directions might include optimizing the combination administration regimen to reduce toxic side effects and developing new epigenetic drugs with less toxicity .

Propriétés

IUPAC Name

(3E,5E)-3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Br4O4/c20-13-3-9(4-14(21)18(13)25)1-11-7-27-8-12(17(11)24)2-10-5-15(22)19(26)16(23)6-10/h1-6,25-26H,7-8H2/b11-1+,12-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDNMNJCJIIYJR-NJDSBKIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC(=C(C(=C2)Br)O)Br)C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1OC/C(=C\C2=CC(=C(C(=C2)Br)O)Br)/C(=O)/C1=C/C3=CC(=C(C(=C3)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Br4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epigenetic Multiple Ligand

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Epigenetic Multiple Ligand
Reactant of Route 2
Reactant of Route 2
Epigenetic Multiple Ligand
Reactant of Route 3
Epigenetic Multiple Ligand
Reactant of Route 4
Reactant of Route 4
Epigenetic Multiple Ligand
Reactant of Route 5
Epigenetic Multiple Ligand
Reactant of Route 6
Epigenetic Multiple Ligand

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.